1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1571803-16-1
VCID: VC3109568
InChI: InChI=1S/C11H11ClN2O3/c12-9-8(2-1-4-13-9)10(15)14-5-3-7(6-14)11(16)17/h1-2,4,7H,3,5-6H2,(H,16,17)
SMILES: C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl
Molecular Formula: C11H11ClN2O3
Molecular Weight: 254.67 g/mol

1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid

CAS No.: 1571803-16-1

Cat. No.: VC3109568

Molecular Formula: C11H11ClN2O3

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid - 1571803-16-1

Specification

CAS No. 1571803-16-1
Molecular Formula C11H11ClN2O3
Molecular Weight 254.67 g/mol
IUPAC Name 1-(2-chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H11ClN2O3/c12-9-8(2-1-4-13-9)10(15)14-5-3-7(6-14)11(16)17/h1-2,4,7H,3,5-6H2,(H,16,17)
Standard InChI Key ZONNKNYUWLRVSG-UHFFFAOYSA-N
SMILES C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl
Canonical SMILES C1CN(CC1C(=O)O)C(=O)C2=C(N=CC=C2)Cl

Introduction

Chemical Structure and Properties

1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid (CAS: 1571803-16-1) is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₁ClN₂O₃
Molecular Weight254.66 g/mol
Standard Purity98%
Structural ComponentsPyrrolidine ring, 2-chloronicotinoyl group, carboxylic acid
IUPAC Name1-(2-Chloropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

The compound contains a pyrrolidine ring with a carboxylic acid substituent at position 3 and a 2-chloronicotinoyl group attached to the nitrogen atom of the pyrrolidine. This structure combines the conformational constraints of the pyrrolidine ring with the unique electronic properties of the 2-chloropyridine moiety, creating a compound with distinct chemical reactivity and potential biological interactions .

Structural Characteristics

The structure of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid can be analyzed by examining its key functional groups:

Pyrrolidine Core

The pyrrolidine ring provides a rigid, saturated nitrogen-containing heterocycle that serves as the central scaffold of the molecule. This five-membered ring contributes to the compound's three-dimensional structure and influences its binding characteristics in biological systems. The pyrrolidine core resembles that of proline, an amino acid known for its unique conformational properties in peptides and proteins .

2-Chloronicotinoyl Group

The 2-chloronicotinoyl moiety attached to the pyrrolidine nitrogen provides several key features:

  • The pyridine ring offers potential for π-stacking interactions

  • The chlorine substituent at position 2 creates an electron-withdrawing effect

  • The carbonyl group serves as both a hydrogen bond acceptor and a conformational constraint

Carboxylic Acid Functionality

The carboxylic acid group at position 3 of the pyrrolidine ring provides:

  • Acidic properties with a pKa likely in the range of 3-4

  • Potential for salt formation and improved water solubility

  • A site for further derivatization through esterification or amide formation

ReagentsConditionsExpected Yield
2-Chloronicotinoyl chloride, pyrrolidine-3-carboxylic acid, triethylamineCH₂Cl₂, 0-25°C, 2-3h70-80%
2-Chloronicotinoyl chloride, pyrrolidine-3-carboxylic acid, pyridineAcetonitrile, 20-45°C, 16h75-85%
2-Chloronicotinoyl chloride, pyrrolidine-3-carboxylic acid, K₂CO₃Dichloromethane/water, 0-20°C, 2h65-75%

The choice of base and solvent significantly impacts the reaction efficiency and product purity .

Alternative Approach via Protected Intermediates

An alternative synthesis route might involve:

  • N-Boc protection of pyrrolidine-3-carboxylic acid

  • Acylation with 2-chloronicotinoyl chloride

  • Deprotection of the Boc group under acidic conditions

This approach might be advantageous when selective N-acylation is challenging .

Spectroscopic Characterization

The identification and structural confirmation of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid can be achieved through various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structural features and comparison with related compounds, the expected ¹H NMR signals would include:

  • Multiplets at δ 1.8-2.2 ppm (pyrrolidine CH₂ protons)

  • Multiplets at δ 3.3-3.8 ppm (pyrrolidine CH₂ adjacent to nitrogen)

  • A multiplet at δ 2.8-3.1 ppm (CH at position 3 of pyrrolidine)

  • Aromatic protons from the pyridine ring at δ 7.4-8.6 ppm

  • A broad signal at δ 10-12 ppm (carboxylic acid proton)

Mass Spectrometry

Expected mass spectrometric features would include:

  • Molecular ion peak at m/z 254.66 [M+H]⁺

  • Fragment ions corresponding to the loss of CO₂ (m/z 210)

  • Chlorine isotope pattern showing characteristic M and M+2 peaks in a ratio of approximately 3:1

Chemical Reactivity and Derivatization

The functional groups present in 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid provide multiple sites for chemical modification:

Carboxylic Acid Transformations

The carboxylic acid moiety can undergo various reactions:

  • Esterification to produce corresponding esters

  • Amide formation to generate peptide-like derivatives

  • Reduction to produce alcohol derivatives

  • Decarboxylation under specific conditions

Modifications of the 2-Chloropyridine Moiety

The chlorine substituent on the pyridine ring serves as a handle for further transformations:

  • Nucleophilic aromatic substitution reactions

  • Cross-coupling reactions (Suzuki, Negishi, etc.)

  • Metal-catalyzed amination reactions

Structural Comparisons with Related Compounds

Several structurally related compounds provide context for understanding the properties and potential applications of 1-(2-Chloronicotinoyl)pyrrolidine-3-carboxylic acid:

CompoundStructural DifferencePotential Application Differences
1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acidDifferent position of carboxylic acid; simpler acyl groupPossibly different binding properties in biological systems
1-(2-Chlorobenzoyl)pyrrolidine-3-carboxylic acidPhenyl ring instead of pyridineDifferent electronic properties and hydrogen bonding capabilities
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrileNitrile instead of carboxylic acid; different positionUsed as a key intermediate for DPP-IV inhibitors

These comparisons highlight how subtle structural modifications can significantly impact the chemical properties and biological activities of these compounds.

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